molecular formula C20H24N4O3S B2983407 Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 868219-42-5

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2983407
CAS No.: 868219-42-5
M. Wt: 400.5
InChI Key: NBSNAAIPIWRFCU-UHFFFAOYSA-N
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Description

The compound Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate features a complex heterocyclic framework combining a thiazolo-triazole core, a p-tolyl group, and a piperidine-4-carboxylate ester. The hydroxyl group on the thiazole ring may enhance hydrogen-bonding interactions, influencing solubility and binding affinity.

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-27-19(26)15-8-10-23(11-9-15)16(14-6-4-13(2)5-7-14)17-18(25)24-20(28-17)21-12-22-24/h4-7,12,15-16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNAAIPIWRFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on diverse research findings.

Structural Characteristics

The compound is classified as a heterocyclic derivative due to the presence of triazole and thiazole rings. Its molecular formula is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The structural complexity arises from the incorporation of functional groups that may influence its biological activity.

Synthesis

Synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
  • Introduction of the Thiazolo-Triazole Moiety : This involves cyclization reactions that create the thiazole and triazole structures.
  • Final Functionalization : Adding the ethyl and p-tolyl groups to complete the structure.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.

Recent studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has been shown to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, which are critical in cellular stress responses and inflammation regulation .
  • Antiproliferative Effects : Preliminary evaluations suggest that this compound may possess antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

A number of studies have reported on the biological efficacy of compounds related to this compound:

  • Anticancer Activity : A study highlighted that structurally similar compounds displayed significant antiproliferative activity against ITK and BTK positive cell lines with IC50 values ranging from 14.8 to 34.8 µM .
  • Neuroprotective Effects : Another investigation into related thiazole-triazole derivatives revealed neuroprotective effects against neurotropic alphaviruses, suggesting potential applications in treating central nervous system infections .
  • Pharmacological Implications : The pharmacophoric nature of triazoles has been extensively documented; they interact with biological receptors with high affinity due to their unique structural properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Inflammatory PathwayAffects ER stress and NF-kB pathways
AntiproliferativeSignificant activity against cancer cell lines
NeuroprotectiveProtective effects against CNS pathogens

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Key Substituents Notable Bonding Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy, p-tolyl, piperidine-4-carboxylate Intramolecular H-bonding (OH group)
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole 6-chloro-pyridyl, ethoxymethyleneamino C–N bond shortening (electron delocalization)
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate Thiazole + Pyrazole Trifluoromethyl, methyl Enhanced lipophilicity (CF₃ group)
Methyl 5-ethylthiophene-3-carboxylate Thiophene Ethyl, methyl ester Planar aromatic system
Key Observations:

The fused thiazole-triazole system may enhance aromaticity and stability compared to isolated rings. In contrast, the 1,2,3-triazole derivative exhibits significant electron delocalization in the triazolyl system, as evidenced by shortened C–N bonds (1.348–1.366 Å vs. typical 1.47 Å for single bonds) .

Substituent Effects: The 6-hydroxy group on the thiazole ring in the target compound contrasts with the 6-chloro substituent in and the trifluoromethyl group in . Hydroxyl groups improve hydrogen-bonding capacity, which could enhance solubility and target interactions but may reduce metabolic stability compared to halogenated analogs. The p-tolyl group introduces steric bulk and lipophilicity, similar to the ethoxymethyleneamino group in , but with distinct electronic effects due to the methyl substituent on the aromatic ring.

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